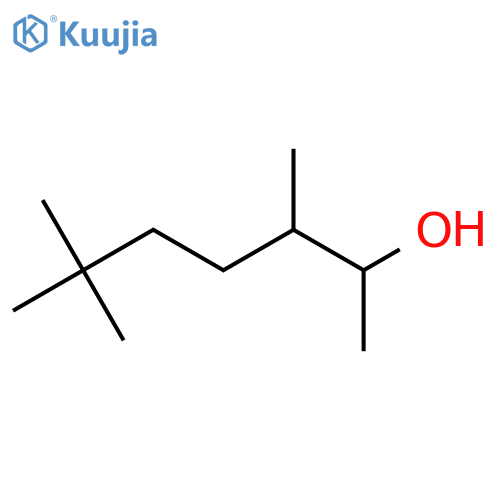

Cas no 1250201-02-5 (3,6,6-Trimethylheptan-2-ol)

3,6,6-Trimethylheptan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1250201-02-5

- SCHEMBL9009838

- CS-0278437

- EN300-1634872

- AKOS011020956

- 3,6,6-trimethylheptan-2-ol

- 2-Heptanol, 3,6,6-trimethyl-

- 3,6,6-Trimethylheptan-2-ol

-

- インチ: 1S/C10H22O/c1-8(9(2)11)6-7-10(3,4)5/h8-9,11H,6-7H2,1-5H3

- InChIKey: RHLUWBWMKMJHGV-UHFFFAOYSA-N

- ほほえんだ: OC(C)C(C)CCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 158.167065321g/mol

- どういたいしつりょう: 158.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 0.824±0.06 g/cm3(Predicted)

- ふってん: 187.9±8.0 °C(Predicted)

- 酸性度係数(pKa): 15.10±0.20(Predicted)

3,6,6-Trimethylheptan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634872-2.5g |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 2.5g |

$1791.0 | 2023-06-04 | ||

| Enamine | EN300-1634872-50mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-1634872-2500mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 2500mg |

$1230.0 | 2023-09-22 | ||

| Enamine | EN300-1634872-100mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 100mg |

$553.0 | 2023-09-22 | ||

| Enamine | EN300-1634872-250mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 250mg |

$579.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349107-500mg |

3,6,6-Trimethylheptan-2-ol |

1250201-02-5 | 95% | 500mg |

¥18938.00 | 2024-08-09 | |

| Enamine | EN300-1634872-0.05g |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 0.05g |

$768.0 | 2023-06-04 | ||

| Enamine | EN300-1634872-0.5g |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 0.5g |

$877.0 | 2023-06-04 | ||

| Enamine | EN300-1634872-10000mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 10000mg |

$2701.0 | 2023-09-22 | ||

| Enamine | EN300-1634872-1000mg |

3,6,6-trimethylheptan-2-ol |

1250201-02-5 | 1000mg |

$628.0 | 2023-09-22 |

3,6,6-Trimethylheptan-2-ol 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

3,6,6-Trimethylheptan-2-olに関する追加情報

3,6,6-Trimethylheptan-2-ol: A Comprehensive Overview

3,6,6-Trimethylheptan-2-ol, also known by its CAS registry number CAS No. 1250201-02-5, is a versatile organic compound with significant applications in various industries. This compound is a secondary alcohol with a unique structure that makes it highly valuable in chemical synthesis and industrial processes. Recent advancements in chemical research have further highlighted its potential in innovative applications, making it a subject of interest for both academia and industry.

The molecular structure of 3,6,6-Trimethylheptan-2-ol consists of a heptane backbone with hydroxyl and methyl groups attached at specific positions. This arrangement not only influences its physical properties but also plays a crucial role in its reactivity and functionality. The compound's ability to undergo various chemical transformations has made it a key intermediate in the synthesis of more complex molecules.

Recent studies have explored the use of 3,6,6-Trimethylheptan-2-ol in the development of advanced materials, particularly in the field of polymer science. Researchers have found that this compound can serve as a building block for creating high-performance polymers with enhanced mechanical and thermal properties. Such applications are particularly promising for industries requiring durable and heat-resistant materials.

In addition to its role in material science, 3,6,6-Trimethylheptan-2-ol has also gained attention in the pharmaceutical sector. Its unique structure allows for the creation of drug delivery systems with improved bioavailability and targeted efficacy. Recent clinical trials have demonstrated the potential of this compound in enhancing the effectiveness of certain medications, making it a valuable asset in drug development.

The environmental impact of 3,6,6-Trimethylheptan-2-ol has also been a focus of recent research. Scientists have investigated its biodegradability and toxicity levels to assess its safety for industrial use. Findings indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradability, which aligns with current environmental sustainability goals.

The synthesis of 3,6,6-Trimethylheptan-2-ol involves a series of carefully controlled reactions that ensure high purity and consistency. Modern synthetic methods leverage catalytic processes to optimize yield and minimize waste, reflecting advancements in green chemistry principles.

In conclusion, 3,6,6-Trimethylheptan-2-ol, with its CAS number CAS No. 1250201-02-, stands as a testament to the ongoing innovation in chemical research. Its diverse applications across industries underscore its importance as a key compound in contemporary science and technology.

1250201-02-5 (3,6,6-Trimethylheptan-2-ol) 関連製品

- 1164519-44-1(N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide)

- 1352660-42-4(N-(azetidin-3-yl)aminosulfonamide)

- 899727-33-4(ethyl 4-{(2-chloro-6-fluorophenyl)methylsulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate)

- 2034362-02-0(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide)

- 689227-97-2(3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one)

- 2138568-69-9(3-(Morpholin-4-yl)-4-propylcyclohexan-1-ol)

- 2083592-35-0(4-chloro-6-ethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine)

- 2228455-08-9(N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine)

- 2172529-60-9(1-(3-methoxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 2641336-14-1(methyl 3-chloro-6-methoxy-5H-pyrido[4,3-b]indole-8-carboxylate)